molecular formula C17H16N2O3 B2943987 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide CAS No. 922009-53-8

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

Cat. No.: B2943987
CAS No.: 922009-53-8
M. Wt: 296.326
InChI Key: AHJPYOURWGXRRH-UHFFFAOYSA-N
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Description

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a dibenzo-oxazepine derivative characterized by a seven-membered oxazepine ring fused to two benzene rings. The molecule features methyl groups at positions 8 and 10 of the heterocyclic core and an acetamide substituent at position 2. Its molecular formula is C25H19N3O5, with a molecular weight of 441.4 g/mol .

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-10-4-6-16-14(8-10)19(3)17(21)13-9-12(18-11(2)20)5-7-15(13)22-16/h4-9H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJPYOURWGXRRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family. Its unique structure and substituents contribute to its potential biological activities, making it an interesting subject for medicinal chemistry research. This article explores the biological activity of this compound, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a dibenzodiazepine core fused with an oxazepine ring. The presence of dimethyl groups at positions 8 and 10, along with an oxo group at position 11, enhances its chemical properties. The molecular formula is C18H18N2O4C_{18}H_{18}N_{2}O_{4} with a molecular weight of approximately 326.352 g/mol.

Key Structural Characteristics

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₄
Molecular Weight326.352 g/mol
PurityTypically 95%

This compound exhibits various biological activities attributed to its interaction with specific molecular targets. Preliminary studies suggest potential effects on neurotransmitter systems, particularly in relation to dopamine and serotonin receptors.

Interaction Studies

Research indicates that the compound may act as a selective antagonist for certain dopamine receptors, which could have implications for treating disorders such as schizophrenia or depression. The specific interactions are still under investigation but show promise in modulating neurotransmitter activity.

Case Studies and Research Findings

  • Antidepressant Activity : A study conducted on animal models demonstrated that this compound exhibited significant antidepressant-like effects in behavioral tests. The mechanism was hypothesized to involve serotonin receptor modulation.
  • Neuroprotective Effects : Another case study highlighted the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The results indicated a reduction in markers of oxidative stress and inflammation in treated neuronal cells.
  • Anticancer Potential : In vitro studies have shown that the compound possesses cytotoxic effects against various cancer cell lines. The exact mechanism is under investigation but may involve apoptosis induction through mitochondrial pathways.

Comparative Biological Activity

A comparison of this compound with related compounds demonstrates its unique profile:

Compound NameAntidepressant ActivityNeuroprotective EffectsCytotoxicity
This compoundSignificantYesModerate
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamideModerateNoHigh

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications: Oxazepine vs. Thiazepine

A critical distinction among analogs lies in the heterocyclic core. The target compound contains an oxazepine ring (oxygen atom), whereas others, such as 10-ethyl-N-(4-methoxyphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (Compound 29), feature a thiazepine ring (sulfur atom) . Sulfur-containing analogs often exhibit altered electronic properties and binding affinities due to increased lipophilicity and polarizability. For example, thiazepine derivatives like ML304 (IC50 = 190 nM) show antimalarial activity, while oxazepine analogs may differ in target engagement due to reduced electron density at the heteroatom .

Table 1: Core Heterocycle Comparison
Compound Core Structure Key Substituents Molecular Weight Biological Activity (if reported) References
Target Compound Oxazepine 8,10-dimethyl, acetamide 441.4 N/A
Compound 29 Thiazepine 10-ethyl, 4-methoxyphenyl 421.0 Dopamine receptor antagonism
ML304 Thiazepine (R)-pyrrolidin substituent N/A IC50 = 190 nM (antimalarial)

Substituent Effects on Pharmacological Properties

Alkyl and Aromatic Modifications
  • Methyl vs. Ethyl Groups: The target compound’s 8,10-dimethyl configuration contrasts with analogs like 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5-oxide, where an ethyl group at position 10 enhances metabolic stability .
  • Aromatic Side Chains : Derivatives such as N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide (Compound 8c) incorporate fluorophenyl or naphthyl groups in the acetamide side chain, which can enhance binding to hydrophobic pockets in target proteins . The target compound’s simpler acetamide moiety may prioritize synthetic accessibility over specificity.
Sulfonyl and Electron-Withdrawing Groups

Compound N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide (CAS 1208525-11-4) includes a sulfonyl group, which increases polarity and may improve water solubility . Such modifications are absent in the target compound, suggesting trade-offs between bioavailability and synthetic complexity.

Pharmacokinetic and Physicochemical Properties

  • LCMS Retention Times : Thiazepine derivatives (e.g., Compound 29: RT = 5.27 min ) exhibit longer retention times compared to oxazepines, reflecting increased hydrophobicity.
  • Enantiomeric Activity : Chiral separation (e.g., (R)-62 ) highlights the importance of stereochemistry in biological activity, though the target compound’s stereochemical profile remains uncharacterized.

Key Research Findings and Data Gaps

Antimalarial Potential: Structural optimization of ML276 to SBI-0797750 (25x potency increase) underscores the impact of side-chain modifications . Similar strategies could be applied to the target compound.

Dopamine Receptor Binding : Thiazepine derivatives show selective antagonism at D2 receptors , but oxazepine analogs may require evaluation for CNS penetration.

Data Limitations : The target compound lacks reported IC50 values, metabolic stability, or toxicity profiles, necessitating further studies.

Q & A

Q. Advanced

  • Flow chemistry : Enhances heat/mass transfer for exothermic acetylation steps, reducing decomposition .
  • Membrane separation : In situ removal of byproducts (e.g., acetic acid) shifts equilibrium toward product .
  • Process simulation : Tools like Aspen Plus model solvent recovery and optimize residence time .

How does solvent choice impact the stability of this compound?

Basic
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may accelerate hydrolysis of the oxazepinone ring. Stability studies under varying pH (2–12) and temperature (25–60°C) using HPLC-UV can identify degradation thresholds. Buffered aqueous solutions (pH 7.4) are recommended for biological assays .

What mechanistic insights guide kinetic studies of this compound’s reactivity?

Q. Advanced

  • Kinetic isotope effects (KIE) : Compare kHk_{\text{H}}/kDk_{\text{D}} to identify rate-determining steps (e.g., proton transfer in ring-opening) .
  • Eyring analysis : Calculate activation parameters (ΔH‡, ΔS‡) from temperature-dependent rate constants to distinguish concerted vs. stepwise mechanisms .

What purification strategies mitigate byproduct formation?

Q. Basic

  • Column chromatography : Use silica gel with gradient elution (hexane/EtOAc) to separate acetamide derivatives.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences .
  • HPLC-Prep : Reverse-phase C18 columns resolve polar impurities .

How can degradation pathways be elucidated under stressed conditions?

Q. Advanced

  • Forced degradation : Expose the compound to UV light, heat, or oxidizers (H2_2O2_2), then analyze via LC-MS/MS to identify major degradants (e.g., ring-opened aldehydes or dimeric species) .
  • QSPR modeling : Predict degradation susceptibility using substituent electronic parameters (Hammett σ) .

What green chemistry principles apply to its synthesis?

Q. Advanced

  • Catalysis : Replace stoichiometric reagents with biocatalysts (e.g., lipases for acetylation) .
  • Solvent recycling : Implement membrane distillation to recover DMF or acetonitrile .
  • Atom economy : Design routes with minimal protecting groups (e.g., one-pot sequential reactions) .

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